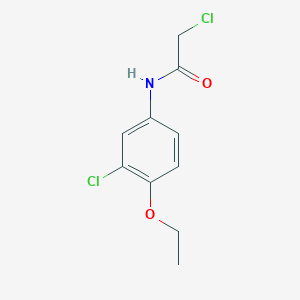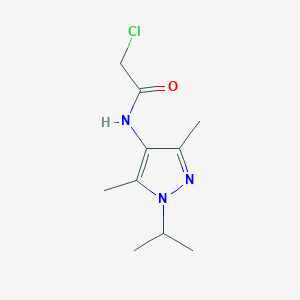![molecular formula C14H16ClNO4 B7576104 2-[2-(4-Chlorophenoxy)ethyl-methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7576104.png)
2-[2-(4-Chlorophenoxy)ethyl-methylcarbamoyl]cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-Chlorophenoxy)ethyl-methylcarbamoyl]cyclopropane-1-carboxylic acid is a chemical compound that has gained significant attention in scientific research. This compound is also known as CPCC and is synthesized through a complex chemical process. CPCC has been studied for its potential use in various scientific applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of CPCC is not fully understood. However, studies have shown that CPCC inhibits the activity of an enzyme called acetyl-CoA carboxylase, which is involved in the biosynthesis of fatty acids. This inhibition leads to the accumulation of malonyl-CoA, which is a potent inhibitor of fatty acid oxidation. This, in turn, leads to the death of the target organism, whether it is a weed or a fungus.
Biochemical and Physiological Effects:
CPCC has been shown to have significant biochemical and physiological effects on the target organism. Studies have shown that CPCC inhibits the biosynthesis of fatty acids, which leads to the accumulation of malonyl-CoA. This, in turn, leads to the death of the target organism. CPCC has also been shown to have significant effects on the growth and development of the target organism.
Avantages Et Limitations Des Expériences En Laboratoire
CPCC has several advantages and limitations for lab experiments. One of the primary advantages is its potent herbicidal and fungicidal activity. This makes it an ideal compound for studying the mechanism of action of herbicides and fungicides. However, CPCC also has several limitations. One of the primary limitations is its toxicity. CPCC is highly toxic to humans and animals, which makes it difficult to work with in a lab setting.
Orientations Futures
There are several future directions for research on CPCC. One of the primary areas of research is the development of new herbicides and fungicides based on CPCC. This could lead to the development of more effective and environmentally friendly herbicides and fungicides. Another area of research is the development of new synthetic methods for CPCC. This could lead to more efficient and cost-effective methods for synthesizing CPCC. Finally, there is a need for further research on the mechanism of action of CPCC. This could lead to a better understanding of how CPCC works and how it can be used to develop new herbicides and fungicides.
Méthodes De Synthèse
The synthesis of CPCC is a complex chemical process that involves several steps. The first step involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. The second step involves the reaction of 2-(4-chlorophenoxy)ethanol with methyl isocyanate to form 2-(4-chlorophenoxy)ethyl isocyanate. The final step involves the reaction of 2-(4-chlorophenoxy)ethyl isocyanate with cyclopropane-1-carboxylic acid to form CPCC.
Applications De Recherche Scientifique
CPCC has been studied for its potential use in various scientific applications. One of the primary areas of research has been its potential use as a herbicide. Studies have shown that CPCC has potent herbicidal activity against a wide range of weeds. CPCC has also been studied for its potential use as a fungicide. Studies have shown that CPCC has potent fungicidal activity against a wide range of fungi.
Propriétés
IUPAC Name |
2-[2-(4-chlorophenoxy)ethyl-methylcarbamoyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO4/c1-16(13(17)11-8-12(11)14(18)19)6-7-20-10-4-2-9(15)3-5-10/h2-5,11-12H,6-8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHYRABMMCNOFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)Cl)C(=O)C2CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Chlorophenoxy)ethyl-methylcarbamoyl]cyclopropane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-(2-methylpropoxy)phenyl]acetamide](/img/structure/B7576033.png)
![2-chloro-N-[3-(1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7576034.png)
![3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid](/img/structure/B7576050.png)

![N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide](/img/structure/B7576065.png)

![1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid](/img/structure/B7576076.png)
![1-[2-Cyanopropyl(ethyl)sulfamoyl]piperidine-2-carboxylic acid](/img/structure/B7576083.png)

![1-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7576111.png)
![2-chloro-N-[(2,4-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B7576116.png)
![3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid](/img/structure/B7576117.png)

